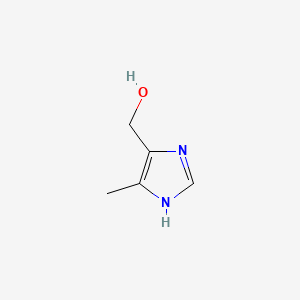

(5-metil-1H-imidazol-4-il)metanol

Descripción general

Descripción

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Aplicaciones Científicas De Investigación

Síntesis de Imidazoles Sustituidos

Los imidazoles sustituidos son componentes cruciales en moléculas funcionales utilizadas en diversas aplicaciones cotidianas. El compuesto en cuestión sirve como un intermedio clave en la síntesis regiocontrolada de estos heterociclos {svg_1}. Las metodologías desarrolladas alrededor de este compuesto se centran en la compatibilidad del grupo funcional y los patrones de sustitución resultantes, que son significativos para la creación de diversas moléculas con aplicaciones potenciales en farmacéutica, agroquímicos y ciencias de los materiales.

Potencial Terapéutico

Los derivados de imidazol exhiben una amplia gama de actividades biológicas. El compuesto (5-metil-1H-imidazol-4-il)metanol se puede utilizar para sintetizar derivados que muestran propiedades antibacterianas, antifúngicas, antivirales y antiinflamatorias {svg_2}. Esto lo convierte en un sintón valioso en el desarrollo de fármacos, contribuyendo a la creación de nuevos agentes terapéuticos que pueden abordar diversas condiciones de salud.

Investigación en Proteómica

En proteómica, este compuesto se utiliza como un producto para fines de investigación. Su estructura molecular permite la exploración de interacciones y funciones de proteínas. La reactividad y solubilidad del compuesto lo hacen adecuado para su uso en ensayos y experimentos que tienen como objetivo comprender la complejidad del proteoma {svg_3}.

Actividad Biológica

1H-Imidazole-4-methanol, 5-methyl- is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

1H-Imidazole-4-methanol, 5-methyl- is characterized by its imidazole ring structure, which is crucial for its biological activity. The presence of the hydroxymethyl group at the 4-position and a methyl group at the 5-position enhances its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Research indicates that 1H-Imidazole-4-methanol, 5-methyl- exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative conditions.

- Cell Signaling : The compound may influence cell signaling pathways and gene expression by interacting with specific proteins, thereby altering cellular functions and metabolic pathways.

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds, including 1H-Imidazole-4-methanol, exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating a range of minimum inhibitory concentrations (MICs) from 128 to 512 μg/mL .

Analgesic Properties

1H-Imidazole-4-methanol, 5-methyl- has been structurally related to Mitragynine, an alkaloid known for its analgesic effects. Preliminary studies suggest that this compound may retain similar analgesic properties while potentially posing a lower risk of dependence compared to traditional opioids.

Research Findings

The following table summarizes key findings from recent studies on the biological activity of 1H-Imidazole-4-methanol, 5-methyl-:

Case Studies

- Acetylcholinesterase Inhibition : A study focusing on the synthesis and evaluation of imidazole derivatives found that 1H-Imidazole-4-methanol, 5-methyl- showed promising AChE inhibitory activity, suggesting its potential as a lead compound for developing treatments for Alzheimer's disease.

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various imidazole compounds, including this one. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections .

- Analgesic Activity : Research comparing the analgesic effects of imidazole derivatives indicated that 1H-Imidazole-4-methanol, 5-methyl-, when tested in animal models, exhibited pain-relieving properties comparable to known analgesics but with a potentially lower risk of addiction.

Propiedades

IUPAC Name |

(5-methyl-1H-imidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJZCJSXNZZMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067487 | |

| Record name | 1H-Imidazole-4-methanol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29636-87-1 | |

| Record name | 4-(Hydroxymethyl)-5-methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29636-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-5-methanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029636871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-5-methanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4-methanol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-imidazole-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-Hydroxymethyl-5-methylimidazole be easily synthesized from commercially available materials?

A1: Yes, a more efficient synthesis route utilizing commercially available 4-Hydroxymethyl-5-methylimidazole has been reported []. This method involves converting the commercially available compound into 4-chloromethyl-5-methylimidazole using thionyl chloride. Subsequent hydrogenolysis of this intermediate yields 4,5-Dimethylimidazole. This approach boasts an impressive overall yield of 80-90%, doubling the yield achieved through traditional synthetic methods [].

Q2: How does 4-Hydroxymethyl-5-methylimidazole interact with metal ions?

A2: Research indicates that 4-Hydroxymethyl-5-methylimidazole acts as a bidentate ligand when interacting with cobalt(II) ions []. It coordinates with the metal ion through both the nitrogen atom on the imidazole ring and the oxygen atom of the hydroxymethyl group. This interaction leads to the formation of a complex with the formula 2, where L represents the 4-Hydroxymethyl-5-methylimidazole ligand. Structural analysis reveals that this complex adopts a distorted octahedral geometry around the cobalt(II) ion [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.